

An In-depth Technical Guide to Piperilate: Molecular Structure, Properties, and Anticholinergic Activity

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Compound Name:	Piperilate	
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This technical guide provides a comprehensive overview of **Piperilate**, a muscarinic acetylcholine receptor antagonist. The document details its molecular structure, physicochemical properties, and established pharmacological activities, with a focus on its anticholinergic effects. Detailed experimental methodologies from key studies are provided to facilitate reproducibility and further investigation.

Molecular Structure and Identification

Piperilate, also known as Pipethanate, is chemically identified as 2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate.[1] Its core structure consists of a diphenylacetic acid backbone esterified with a piperidinoethanol moiety.

Table 1: Chemical and Physical Properties of Piperilate



Property	Value	Source
CAS Number	4546-39-8	[1]
Molecular Formula	C21H25NO3	[1][2]
Molecular Weight	339.4 g/mol	[1][2]
IUPAC Name	2-piperidin-1-ylethyl 2-hydroxy- 2,2-diphenylacetate	[1]
Synonyms	Pipethanate, 1- Piperidineethanol benzilate, 2- (1-Piperidino)ethyl benzilate	[1]
XLogP3-AA	3.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	7	[2]

A hydrochloride salt of **Piperilate** is also available, with the CAS number 4544-15-4 and a molecular weight of 375.9 g/mol .[3][4]

Pharmacological Activity and Quantitative Data

Piperilate functions as an anticholinergic agent by competitively blocking muscarinic acetylcholine receptors. This antagonism of the parasympathetic nervous system leads to a variety of physiological effects.

Table 2: In Vivo Pharmacological Effects of Piperilate



Experimental Model	Parameter	Dosage and Administration	Observed Effect	Source
Male albino mice (18-22 g)	Antagonism of oxotremorine-induced salivation	11.33 mg/kg (EC50), intraperitoneal injection	Inhibition of salivation	[5]
Male albino mice (18-22 g)	Antagonism of oxotremorine-induced tremor	29.42 mg/kg (EC50), intraperitoneal injection	Inhibition of tremors	[5]
Male albino mice (18-22 g)	Efficacy in organophosphat e poisoning	30 mg/kg, intraperitoneal injection	Rescue from poisoning	[5]
Rabbit	Blood Pressure	1 mg/kg, intravenous	Hypotension	[5]
Rabbit	Respiration and Heart Rate	3 mg/kg, intravenous	Decreased respiration and heart rate	[5]
Isolated rabbit auricle	Adrenaline- induced constriction	Not specified	Blockade of constriction	[5]

Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

The primary mechanism of action of **Piperilate** is the competitive antagonism of acetylcholine at muscarinic receptors. In the parasympathetic nervous system, acetylcholine is released from postganglionic neurons and binds to muscarinic receptors on target organs to elicit a response. By blocking these receptors, **Piperilate** inhibits the "rest-and-digest" functions of the parasympathetic nervous system.





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Figure 1. Mechanism of action of **Piperilate** as a muscarinic antagonist.

Experimental Protocols

The following are descriptions of the methodologies used in key in vivo studies of **Piperilate**.

Antagonism of Oxotremorine-Induced Salivation and Tremor in Mice

- Objective: To determine the anticholinergic activity of Piperilate by assessing its ability to counteract the effects of the muscarinic agonist oxotremorine.
- Animal Model: Male albino mice weighing 18-22 grams.
- · Methodology:
 - A single dose of **Piperilate** was administered via intraperitoneal injection.
 - Following the administration of Piperilate, mice were challenged with oxotremorine to induce salivation and tremors.
 - The degree of salivation and tremor was observed and quantified.
 - The effective dose 50 (EC50), the concentration of Piperilate that produces 50% of the maximal inhibitory effect, was calculated for both the antagonism of salivation and tremor.



• Results: The study determined the EC50 values for the antagonism of oxotremorine-induced salivation and tremor to be 11.33 mg/kg and 29.42 mg/kg, respectively.[5]

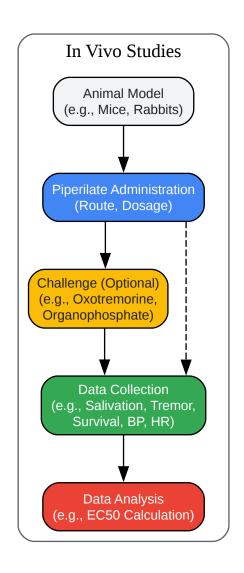
Efficacy in Organophosphate Poisoning in Mice

- Objective: To evaluate the potential of **Piperilate** as a therapeutic agent for organophosphate poisoning.
- Animal Model: Male albino mice.
- Methodology:
 - Mice were exposed to a lethal dose of an organophosphate compound.
 - A single dose of **Piperilate** (30 mg/kg) was administered via intraperitoneal injection as a rescue treatment.
 - The survival rate of the mice was monitored.
- Results: Piperilate demonstrated efficacy in rescuing mice from organophosphate poisoning.
 [5]

Cardiovascular Effects in Rabbits

- Objective: To investigate the effects of **Piperilate** on the cardiovascular system.
- Animal Model: Rabbits.
- Methodology:
 - For blood pressure measurement, Piperilate (1 mg/kg) was administered intravenously, and arterial blood pressure was monitored.
 - For respiration and heart rate assessment, Piperilate (3 mg/kg) was administered intravenously, and respiratory rate and heart rate were recorded.
- Results: Piperilate caused hypotension at a dose of 1 mg/kg and a decrease in both respiration and heart rate at a dose of 3 mg/kg.[5]





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Figure 2. Generalized workflow for in vivo pharmacological studies of **Piperilate**.

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